molecular formula C40H50O4 B010499 7,8-Didehydroastaxanthin CAS No. 19866-02-5

7,8-Didehydroastaxanthin

Cat. No. B010499
CAS RN: 19866-02-5
M. Wt: 594.8 g/mol
InChI Key: BZQRJBLJDFPOBX-AKKQMVQHSA-N
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Description

Synthesis Analysis

The synthesis of 7,8-Didehydroastaxanthin and its isomers involves complex chemical processes. Bernhard et al. (1980) reported the synthesis of (3S,3'S)-7,8,7',8'-Tetradehydroastaxanthin and (3S,3'S)-7,8-Didehydroastaxanthin (Asterinic Acid) starting from specific precursors, highlighting the intricate steps required to achieve these compounds. The synthesis confirmed the absolute configuration of both components of asterinic acid extracted from Asterias rubens based on spectroscopic comparison and direct comparison methods (Bernhard, Kienzle, Mayer, & Müller, 1980).

Molecular Structure Analysis

The molecular structure of 7,8-Didehydroastaxanthin has been a subject of detailed investigation. Bartalucci et al. (2009) conducted X-ray crystallography studies on diacetates of 6-s-cis and 6-s-trans astaxanthin, as well as 7,8-didehydroastaxanthin and its tetradehydro counterpart, to understand the conformations and molecular interactions of these compounds. Their work provides valuable insights into the structural differences and similarities among these molecules, including the angle of twist of the end rings out of the plane of the polyene chain (Bartalucci, Fisher, Helliwell, Helliwell, Liaaen-Jensen, Warren, & Wilkinson, 2009).

Scientific Research Applications

  • Synthesis of Natural Carotenoids and Related Compounds : The synthesis of 7,8-Didehydroastaxanthin and its isomers has potential applications in synthesizing optically active natural carotenoids and structurally related compounds (Bernhard et al., 1980).

  • Antioxidant and Anti-inflammatory Properties : Derivatives of 7,8-Didehydroastaxanthin exhibit various biological activities including antioxidant, anti-inflammatory, and antimicrobial effects (Romanenko et al., 2018).

  • Neuroprotective and Therapeutic Applications : 7,8-Didehydroastaxanthin (7,8-DHF) is emerging as a potential treatment for various brain and body pathologies, with numerous preclinical studies exploring its efficacy in animal models (Emili et al., 2020).

  • Natural Pigment in Marine Life : It is a carotenoids-like pigment found in starfish, and its structure has been confirmed through spectroscopic methods (Tanaka & Katayama, 1976).

  • Immunomodulatory Effects : Astaxanthin, a compound related to 7,8-Didehydroastaxanthin, has been shown to decrease oxidative stress, inflammation, and enhance the immune response (Park et al., 2010).

  • Cytoprotective Effects : 7,8-DHF shows cytoprotective effects against oxidative stress-induced cellular damage, mediated by the activation of specific cellular pathways (Kang et al., 2015).

  • Inhibition of Macrophage Activation : Astaxanthin, another related compound, has inhibitory effects on macrophage activation and pro-inflammatory cytokine secretion (Kishimoto et al., 2010).

  • Stimulating Vitamin D3 Production : 1,25-Dihydroxyvitamin D3 has been found to increase 7,8-didehydrocholesterol levels, suggesting a regulatory role in vitamin D3 production in skin (Esvelt et al., 1980).

  • Potential in Drug Development : Isolation of new 7,8-didehydroprotoberberine alkaloids offers new compounds for the development of drugs with cholinesterase inhibitory activity (Safa et al., 2021).

Future Directions

The future directions of 7,8-Didehydroastaxanthin research could involve further exploration of its bioactivities and potential applications in the pharmaceutical and nutraceutical industries . More research is also needed to fully understand its synthesis and metabolic pathways .

properties

IUPAC Name

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-2,4,4-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-21,23,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQRJBLJDFPOBX-AKKQMVQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(C(=O)C(CC2(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C#CC2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313436
Record name 7,8-Didehydroastaxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Didehydroastaxanthin

CAS RN

19866-02-5
Record name 7,8-Didehydroastaxanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19866-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asterinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019866025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Didehydroastaxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-DIDEHYDROASTAXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBJ4WSK12V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
G Bartalucci, S Fisher, JR Helliwell… - … Section B: Structural …, 2009 - scripts.iucr.org
The crystal structures of the 6-s-cis [s-cis-(1)] and 6-s-trans [s-trans-(1)] conformers of the diacetates of astaxanthin (AXT) and those of (3S,3′S)-7,8-didehydroastaxanthin [(3S,3′S)-3,3…
Number of citations: 17 scripts.iucr.org
Y Tanaka, T Katayama - Nippon Suisan Gakkaishi, 1976 - jlc.jst.go.jp
Materials and Methods The structure of astaxanthin like pigment in Onihitode Onihitode were collected from the littoral zone of Okinawa. The pigments were extracted from the shell of …
Number of citations: 12 jlc.jst.go.jp
K Schiedt, S Bischof, E Glinz - Methods in enzymology, 1993 - Elsevier
Publisher Summary In the shrimp Penaeus of the order Decapoda, as in most crustaceans, astaxanthin is the major carotenoid accumulated in the carapace. In the living animal, …
Number of citations: 79 www.sciencedirect.com
田中淑人, 片山輝久 - 日本水産学会誌, 1976 - jlc.jst.go.jp
The carotenoids in starfish have been separated by absorption chromatography and further characterized by their absorption spectra, behavior on the column and co-chromatography …
Number of citations: 0 jlc.jst.go.jp
K Bernhard, G Englert, W Meister… - Helvetica Chimica …, 1982 - Wiley Online Library
The carotenoid composition of the carotenoprotein asteriarubin ex the starfish Asterias rubens, determined by HPLC, comprised canthaxanthin (6, 3% of total), all‐trans‐astaxanthin (1, …
Number of citations: 25 onlinelibrary.wiley.com
M Ohkubo, M Tsushima, T Maoka, T Matsuno - … and Physiology Part B …, 1999 - Elsevier
A total of 18 known carotenoids and three new carotenoids, (3S, 4R, 3′S, 6′R)-4-hydroxylutein, (3S, 3′S, 4′R)-4-keto-4′-hydroxydiatoxanthin, and (3S, 3′S, 4′R)-4-keto-4′-…
Number of citations: 46 www.sciencedirect.com
T Maoka, N Akimoto, M Tsushima, S Komemushi… - Marine drugs, 2011 - mdpi.com
Carotenoids of the corals Acropora japonica, A. secale, and A. hyacinthus, the tridacnid clam Tridacna squamosa, the crown-of-thorns starfish Acanthaster planci, and the small sea …
Number of citations: 21 www.mdpi.com
T Maoka, T Kuwahara, M Narita - Marine Drugs, 2014 - mdpi.com
Sea angels, Clione limacina and Paedoclione doliiformis, are small, floating sea slugs belonging to Gastropoda, and their gonads are a bright orange-red color. Sea angels feed …
Number of citations: 12 www.mdpi.com
AV Borodina, T Maoka - Russian Journal of Marine Biology, 2018 - Springer
The composition of carotenoids was investigated in tissues of the colonial sea squirt Botryllus schlosseri (Pallas, 1766), which inhabits the Crimean coast near the city of Sevastopol. …
Number of citations: 4 link.springer.com
K Bernhard, F Kienzle, H Mayer… - Helvetica Chimica …, 1980 - Wiley Online Library
CD.-Kurven der natiirlichen Diole 4 bzw. 5 wurde kiirzlich die absolute Konfiguration der Asterinsaure-Komponenten 1 und 2 als (3S, 3’s) bestimmt [5]. Weitere Abklarungen [6)[7] iiber …
Number of citations: 59 onlinelibrary.wiley.com

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